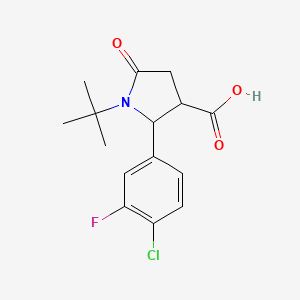
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as TBCFPC, is an organic compound belonging to the class of pyrrolidines. It is a colorless, crystalline solid with a molecular weight of 314.7 g/mol. TBCFPC has a variety of uses in scientific research, including as a synthetic intermediate, a catalyst in organic synthesis, and a reagent for the synthesis of various pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
One foundational aspect of research involving this compound is its synthesis and characterization. For example, a study by Sanjeevarayappa et al. detailed the synthesis of a similar compound through condensation reactions, characterizing it via various spectroscopic techniques and X-ray diffraction studies. This process highlighted the structural confirmation and potential for weak intermolecular interactions facilitating three-dimensional architecture crucial for further chemical reactions and applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
Another key area of application is in biological evaluation. The compound's analogs have been synthesized and evaluated for various biological activities. For instance, compounds synthesized from related processes demonstrated moderate anthelmintic activity, underscoring the potential for developing new therapeutic agents targeting specific biological pathways (Sanjeevarayappa et al., 2015).
Chemical Reactivity and Applications
Further research into the chemical reactivity and applications of this compound shows its versatility. For example, studies have explored its use as a precursor in the synthesis of pipecolic acid derivatives, highlighting the compound's role in stereoselective synthesis processes. The ability to induce specific stereochemical outcomes is essential for creating substances with desired biological activities (Purkayastha et al., 2010).
Advanced Materials and Supramolecular Chemistry
In the realm of materials science, the structural attributes of similar compounds have facilitated the development of novel polyamides and elucidated supramolecular arrangements influenced by weak interactions. These studies pave the way for the creation of materials with specific properties and functionalities, such as enhanced thermal stability or unique crystalline architectures (Hsiao et al., 2000; Samipillai et al., 2016).
properties
IUPAC Name |
1-tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c1-15(2,3)18-12(19)7-9(14(20)21)13(18)8-4-5-10(16)11(17)6-8/h4-6,9,13H,7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIVILFDNJYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



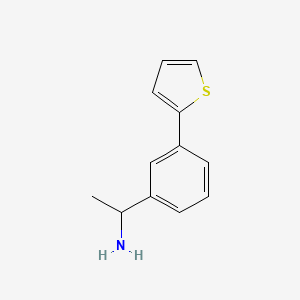

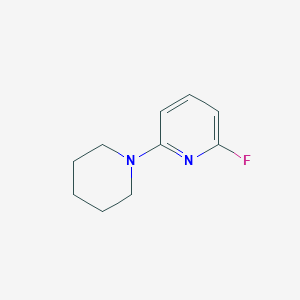




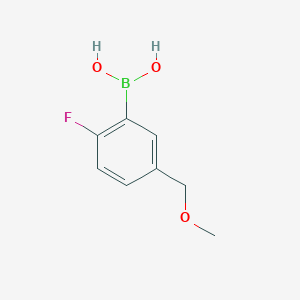
![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
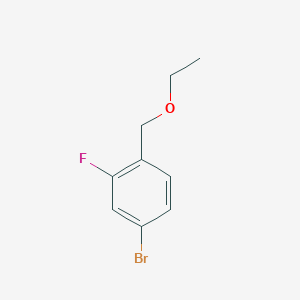
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)